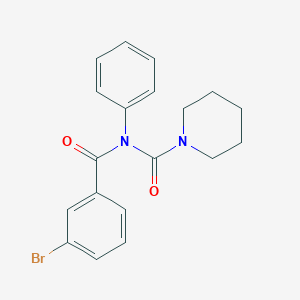![molecular formula C32H16F6N4O5S4 B2802607 N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide CAS No. 392251-67-1](/img/structure/B2802607.png)
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C32H16F6N4O5S4 and its molecular weight is 778.73. The purity is usually 95%.
BenchChem offers high-quality N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Compounds similar to the one have shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have exhibited moderate to excellent efficacy in comparison to standard drugs like etoposide (Ravinaik et al., 2021).
Antimicrobial Agents
- Derivatives of thiazole, which is a part of the chemical structure , have been synthesized and shown to possess potent antimicrobial activities against various bacterial and fungal strains. Some of these molecules have demonstrated more effectiveness than reference drugs against pathogenic strains (Bikobo et al., 2017).
Antifungal Agents
- Specific thiazolyl benzamides have been studied for their antifungal properties. These compounds have been synthesized and screened for their efficacy against fungal infections (Narayana et al., 2004).
Electrochromic Applications
- Conjugated polymers containing thiazolothiazole units have been prepared for electrochromic applications. These polymers exhibit multichromic properties and are potentially useful in various electroactive applications (Akpinar et al., 2015).
Spectroscopic and Solvent Effects
- Thiophene-benzothiazole derivatives have been synthesized and characterized, with a focus on understanding the impact of different solvents on their UV-Vis absorption behaviors. Such studies are crucial for applications in fields like dye-sensitized solar cells and organic light-emitting diodes (Ermiş & Durmuş, 2020).
Docking Studies
- Some thiazolyl compounds have been evaluated for their potential biological activity through molecular docking studies. This helps in understanding how these compounds might interact with biological targets at a molecular level (Talupur et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16F6N4O5S4/c33-31(34,35)25(43)23-21(19-3-1-13-48-19)39-29(50-23)41-27(45)15-5-9-17(10-6-15)47-18-11-7-16(8-12-18)28(46)42-30-40-22(20-4-2-14-49-20)24(51-30)26(44)32(36,37)38/h1-14H,(H,39,41,45)(H,40,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBAJTVTDTUTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=C(S5)C(=O)C(F)(F)F)C6=CC=CS6)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16F6N4O5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

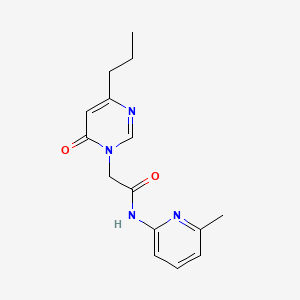
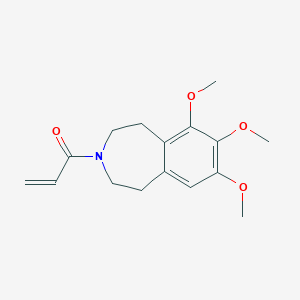
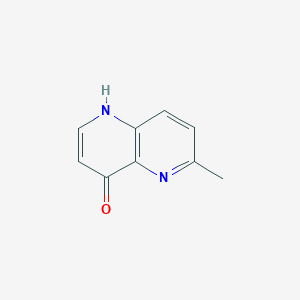

![6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B2802531.png)

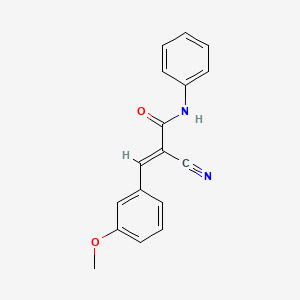
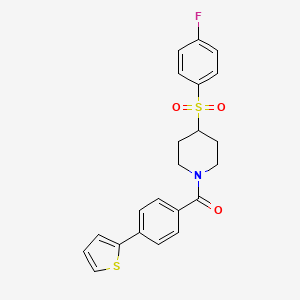


![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)
![N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2802544.png)

